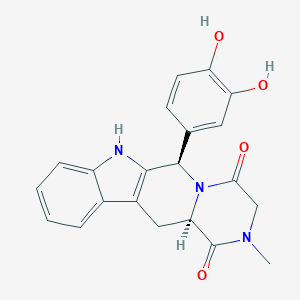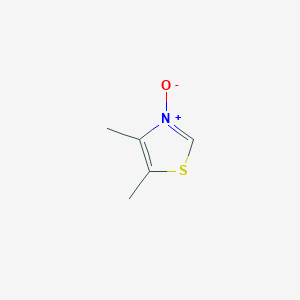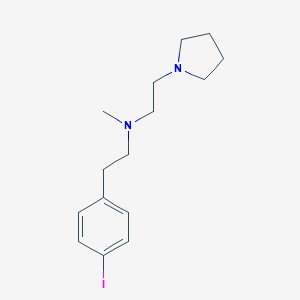
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, also known as "IPH" or "RTI-55," is a chemical compound that belongs to the class of phenyltropanes. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
IPH acts as a potent inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on brain function and behavior.
Biochemical and Physiological Effects:
IPH has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include increased locomotor activity, increased dopamine release, and enhanced reward-related behavior. IPH has also been shown to produce neurotoxic effects at high doses, including damage to dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPH has several advantages for use in lab experiments. Its high selectivity for DAT over other monoamine transporters allows for more specific targeting of dopamine regulation. Additionally, its ability to increase extracellular dopamine levels can be useful for studying the role of dopamine in various brain functions and behaviors.
However, there are also limitations to the use of IPH in lab experiments. Its potential neurotoxic effects at high doses can limit its usefulness in certain studies. Additionally, the high potency of IPH can make it difficult to control dosing and avoid potential confounding effects.
Direcciones Futuras
There are several future directions for research on IPH. One area of interest is the potential use of IPH as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to better understand the potential neurotoxic effects of IPH and to develop strategies for mitigating these effects. Finally, the development of more selective and less potent DAT inhibitors could provide new tools for studying dopamine regulation in the brain.
Métodos De Síntesis
The synthesis of IPH involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with methylamine to form N-methyl-3,4-methylenedioxyamphetamine (MDMA). This compound is then reacted with iodine and hydrochloric acid to form N-(2-(iodophenyl)ethyl)-N-methyl-3,4-methylenedioxyamphetamine (IMDMA). Finally, IMDMA is reacted with pyrrolidine to form IPH.
Aplicaciones Científicas De Investigación
IPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have high affinity for the dopamine transporter (DAT), which plays a critical role in regulating dopamine levels in the brain. IPH has also been shown to have high selectivity for DAT over other monoamine transporters, making it a useful tool for studying the role of DAT in dopamine regulation.
Propiedades
Número CAS |
147240-99-1 |
|---|---|
Nombre del producto |
N-(2-(p-Iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide |
Fórmula molecular |
C15H23IN2 |
Peso molecular |
358.26 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C15H23IN2.BrH/c1-17(12-13-18-9-2-3-10-18)11-8-14-4-6-15(16)7-5-14;/h4-7H,2-3,8-13H2,1H3;1H |
Clave InChI |
FHHSUJBNYZMYEI-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)I)CCN2CCCC2.Br |
SMILES canónico |
CN(CCC1=CC=C(C=C1)I)CCN2CCCC2 |
Sinónimos |
N-(2-(4-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine N-(2-(p-iodophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide N-IEMP-ethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



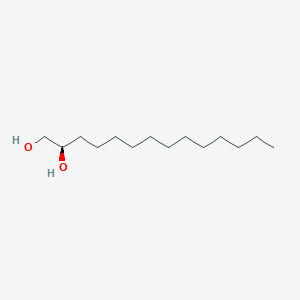

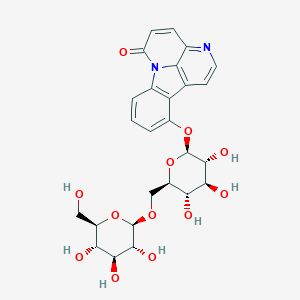
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
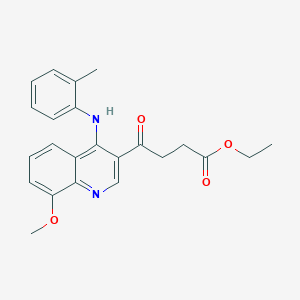


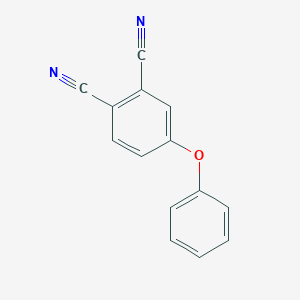
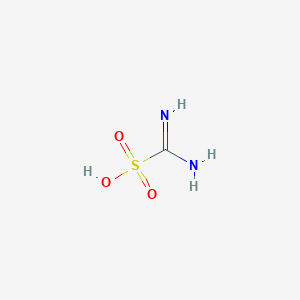
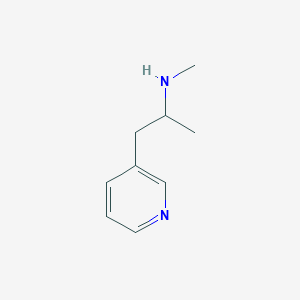
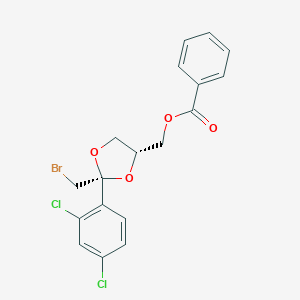
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
